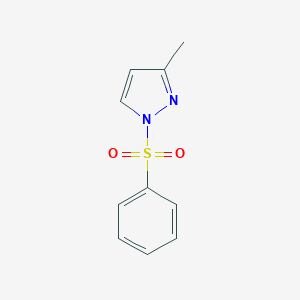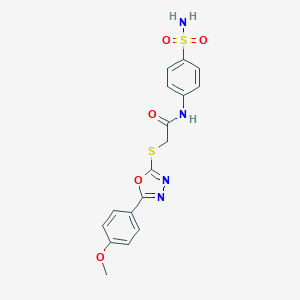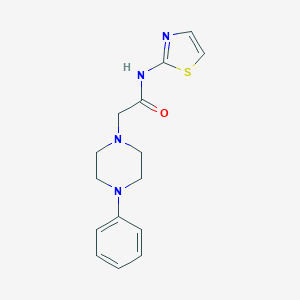
3-Methyl-1-(phenylsulfonyl)-1H-pyrazol
Übersicht
Beschreibung
3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a phenylsulfonyl group at the 1-position
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(phenylsulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole may also interact with various biological targets.
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds such as 3-methyl-1-butanol have been shown to enhance the production of reactive oxygen species (ros) in certain cells, affecting various biochemical pathways .
Pharmacokinetics
A related compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), has been studied in healthy volunteers following a single intravenous infusion at doses of 02, 05, 10, 15, and 20 mg/kg and after 7 days of repeated administration at a dose of 10 mg/kg per day . The plasma concentrations reached maximum levels at 40 min after the beginning of infusion, and then decreased rapidly. Edaravone was metabolized and excreted rapidly in urine within 24 hr after the beginning of infusion .
Result of Action
Related compounds such as edaravone have shown brain-protective activity in a transient ischemia model .
Action Environment
For instance, 3-methyl-1-butanol, a microbial volatile organic compound commonly found in damp indoor dwellings, has been shown to induce stomatal closure in Arabidopsis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-methyl-1-(phenylsulfonyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1H-pyrazole: Lacks the phenylsulfonyl group, making it less versatile in certain chemical reactions.
1-(phenylsulfonyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
3-methyl-1-(phenylsulfonyl)-1H-indazole: Contains an indazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
3-methyl-1-(phenylsulfonyl)-1H-pyrazole is unique due to the combination of the methyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-7-8-12(11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGMNUBPWIFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511779.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511781.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511792.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)

![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)
![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![1-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methylurea](/img/structure/B511828.png)
![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)

![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)
